molecular formula C18H15N3O2 B5712972 2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene

2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene

Cat. No.: B5712972
M. Wt: 305.3 g/mol
InChI Key: VEXRRYIZONXZDH-UHFFFAOYSA-N
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Description

2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene is a complex organic compound with the molecular formula C18H15N3O2 It is characterized by the presence of a naphthalene ring system substituted with an amino group, a phenyl group, and a methylene group, among other functional groups

Preparation Methods

The synthesis of 2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents to introduce the amino and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene can undergo various types of chemical reactions, including:

Scientific Research Applications

2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical properties.

Mechanism of Action

The mechanism of action of 2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other types of chemical bonds with the target molecules .

Comparison with Similar Compounds

2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] N-naphthalen-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c19-17(14-7-2-1-3-8-14)21-23-18(22)20-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRRYIZONXZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)NC2=CC3=CC=CC=C3C=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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